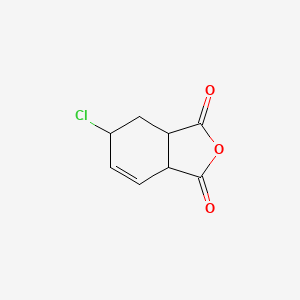

4-Chlorotetrahydrophthalic anhydride

Descripción general

Descripción

4-Chlorotetrahydrophthalic anhydride is a useful research compound. Its molecular formula is C8H7ClO3 and its molecular weight is 186.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Agriculture

One of the primary applications of 4-chlorotetrahydrophthalic anhydride is in the production of herbicides and pesticides . Its derivatives are utilized to create effective agricultural chemicals that help in weed management and pest control. For instance, it serves as a precursor for several herbicide formulations that target specific plant species without harming crops .

Pharmaceutical Intermediates

This compound is also crucial in the pharmaceutical industry. It acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Various studies have highlighted its role in developing compounds that exhibit biological activity against diseases such as cancer and neurodegenerative disorders. For example, derivatives of this compound have been investigated for their potential as inhibitors of pathways involved in cancer progression .

Polymer Production

Another significant application is its use as a monomer in producing polyimides. Polyimides are high-performance polymers known for their thermal stability and mechanical strength, making them suitable for aerospace and electronics applications. The incorporation of this compound into these polymers enhances their properties, allowing for better performance under extreme conditions .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Agricultural Research : A study demonstrated that formulations containing derivatives of this compound exhibited significant herbicidal activity against specific weed species while maintaining crop safety .

- Pharmaceutical Development : Research has shown that certain derivatives can inhibit key pathways associated with cancer cell proliferation, suggesting their potential as therapeutic agents. For instance, compounds derived from this anhydride were tested for their ability to inhibit ATF4 pathways linked to cancer development .

- Polymer Engineering : Investigations into polyimides synthesized from this compound revealed enhanced thermal stability compared to traditional polymers. This property is particularly beneficial for applications in high-temperature environments such as aerospace components .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Agriculture | Herbicides and pesticides | Effective against specific weeds; crop-safe |

| Pharmaceuticals | Intermediates for active pharmaceutical ingredients | Inhibitors of cancer pathways |

| Polymer Production | Monomer for polyimides | Enhanced thermal stability and mechanical strength |

Análisis De Reacciones Químicas

Bromination and Aromatization

Bromination is a key reaction for converting 4-chlorotetrahydrophthalic anhydride into 4-chlorophthalic anhydride , which involves aromatization. This process often uses elemental bromine or N-bromosuccinimide (NBS) as the brominating agent.

Reaction Conditions and Yields

-

Elemental bromine :

Mechanism

Bromination likely proceeds via electrophilic aromatic substitution , facilitated by heat and catalysts like Vazo 64 (azobisisobutyronitrile) . The reaction eliminates HBr, forming the aromatic product.

Reactions with Potassium Fluoride

This compound reacts with potassium fluoride to produce 4-fluorophthalic anhydride .

Thermal Aromatization

Attempts at thermal aromatization (without bromine) result in low yields and tar formation, making this method less practical .

Effect of Catalysts and Reaction Conditions

Catalysts like tetraphenylphosphonium bromide significantly accelerate reactions. For example:

-

Without catalyst : No product formed after 24.5 hours at 210–215°C .

-

With tetraphenylphosphonium bromide : Reaction completed in ~3 hours at 220°C, yielding 72.8% 4,4'-oxydiphthalic anhydride .

| Reaction Conditions | 4-Chlorophthalic Anhydride | 4,4'-Oxydiphthalic Anhydride |

|---|---|---|

| 220°C, 0.41% catalyst, 3 hours | 52.3% | 46.9% |

| 230°C, 0.6% catalyst, 5 hours | 50.6% | 48.3% |

Mechanistic Insights

The reactivity of this compound stems from the electronegative chlorine substituent , which enhances the electrophilicity of the carbonyl group. This facilitates nucleophilic substitution and electrophilic aromatic substitution reactions .

Key Findings

-

Bromination is the most efficient route for aromatization, achieving >90% purity of 4-chlorophthalic anhydride .

-

Catalysts (e.g., tetraphenylphosphonium bromide, Vazo 64) dramatically reduce reaction times and improve yields .

-

Thermal methods without bromine are ineffective due to side reactions and tar formation .

This compound’s chemistry highlights the importance of catalyst selection and reaction conditions in achieving high-purity products.

Q & A

Q. What are the standard laboratory methods for synthesizing 4-chlorotetrahydrophthalic anhydride?

Basic

The compound is typically synthesized via chlorination of tetrahydrophthalic anhydride using chlorine gas or chlorinating agents (e.g., PCl₅) under inert conditions. Alternative routes include halogen exchange reactions, such as the Halex reaction, where sodium fluoride replaces chlorine in aromatic systems at elevated temperatures (120–150°C) in polar aprotic solvents like DMF . Reaction progress should be monitored via TLC or FT-IR to detect anhydride carbonyl peaks (1850–1800 cm⁻¹).

Q. How can researchers optimize purification of this compound?

Basic

Purification via recrystallization requires solvents with temperature-dependent solubility. Experimental data show methyl acetate and acetonitrile are optimal, with solubility increasing from 0.5–8.2 g/100g solvent between 283–328 K. Use the modified Apelblat equation to model solubility curves and select crystallization conditions . For impurities like 3-chloro isomers, fractional crystallization in cyclohexane (low solubility for 4-chloro derivatives) is effective .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

Basic

- FT-IR : Detect anhydride C=O stretching at 1850–1800 cm⁻¹ and C-Cl vibrations at 750–650 cm⁻¹.

- ¹H/¹³C NMR : Anhydride carbonyls appear at δ 165–175 ppm (¹³C); ring protons show splitting patterns consistent with tetrahydro substitution.

- Mass Spectrometry : Molecular ion peaks (m/z 182.55) and fragment patterns validate purity .

Q. How to design experiments for studying hydrolytic stability under varying pH?

Advanced

Conduct hydrolysis kinetics in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via HPLC (UV detection at 210 nm) or titrimetric methods. Apply pseudo-first-order kinetics with Arrhenius modeling to quantify rate constants. Control humidity rigorously, as water content significantly impacts anhydride stability .

Q. What strategies resolve discrepancies in thermodynamic data for this compound?

Advanced

Discrepancies in enthalpy (ΔH) or entropy (ΔS) often stem from impurities or inconsistent measurement protocols. Use high-purity samples (>99%) and validate data via multiple methods (e.g., DSC for melting points, van’t Hoff plots for solubility). Cross-correlate results with computational models (NRTL, COSMO-RS) to identify outliers .

Q. How to analyze catalytic hydrogenation kinetics for derivative synthesis?

Advanced

For hydrogenation to hexahydro derivatives, use Ni/SiO₂ catalysts under 2–5 MPa H₂. Track conversion via GC-MS or in situ FT-IR. Kinetic modeling reveals 1st-order dependence on anhydride and 0.5-order on H₂. Validate time-concentration profiles against the Langmuir-Hinshelwood mechanism .

Q. What safety protocols are critical for handling this compound?

Basic

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of irritant vapors.

- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent exothermic hydrolysis .

Q. How to synthesize fluorinated analogs (e.g., 4-fluorotetrahydrophthalic anhydride)?

Advanced

Fluorination via Halex reaction: React this compound with KF/NaF in DMSO at 130°C for 12–24 hours. Monitor fluorine incorporation via ¹⁹F NMR (δ -110 to -120 ppm) . Purify by vacuum sublimation to isolate high-purity fluorinated products.

Q. What experimental designs mitigate side reactions during esterification?

Advanced

- Temperature Control : Maintain <80°C to prevent decarboxylation.

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity.

- Solvent Choice : Anhydrous toluene minimizes hydrolysis side reactions. Monitor esterification progress via FT-IR (disappearance of anhydride C=O peaks) .

Q. How to assess environmental degradation pathways of this compound?

Advanced

Perform photolysis studies under UV light (254 nm) in aqueous/organic media. Analyze degradation products via LC-QTOF-MS. For microbial degradation, use soil slurry assays with GC-MS to track metabolite formation (e.g., chlorinated diacids). Compare half-lives across aerobic/anaerobic conditions .

Propiedades

Fórmula molecular |

C8H7ClO3 |

|---|---|

Peso molecular |

186.59 g/mol |

Nombre IUPAC |

5-chloro-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C8H7ClO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-2,4-6H,3H2 |

Clave InChI |

PGGASBAOLMMPHM-UHFFFAOYSA-N |

SMILES canónico |

C1C(C=CC2C1C(=O)OC2=O)Cl |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.